molecular formula C9H14N2O3S B12328551 Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]-

Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]-

Cat. No.: B12328551
M. Wt: 230.29 g/mol
InChI Key: VEADKVWNOWEBNN-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name N-[4-(dimethylamino)-2-hydroxyphenyl]methanesulfonamide derives from its benzene ring core, which bears three substituents:

  • A methanesulfonamide group (-SO₂NH₂) at position 1.
  • A dimethylamino group (-N(CH₃)₂) at position 4.
  • A hydroxyl group (-OH) at position 2.

Numbering begins at the sulfonamide-attached carbon, prioritizing the hydroxyl group for the lowest possible locant (position 2) and assigning position 4 to the dimethylamino group. The molecular formula C₉H₁₄N₂O₃S reflects a molecular weight of 230.29 g/mol , calculated as follows:

  • Carbon (12.01 × 9) = 108.09
  • Hydrogen (1.01 × 14) = 14.14
  • Nitrogen (14.01 × 2) = 28.02
  • Oxygen (16.00 × 3) = 48.00
  • Sulfur (32.07 × 1) = 32.07
    Total = 230.29 g/mol.
Table 1: Molecular Formula Comparison with Related Sulfonamides
Compound Molecular Formula Molecular Weight (g/mol)
N-[4-(Dimethylamino)-2-hydroxyphenyl]methanesulfonamide C₉H₁₄N₂O₃S 230.29
N-(4-Hydroxyphenyl)methanesulfonamide C₇H₉NO₃S 187.22
N-(3,5-Dichloro-4-hydroxyphenyl)naphthalene-2-sulfonamide C₁₆H₁₂Cl₂N₂O₃S 383.25

The dimethylamino group introduces significant electron-donating effects, altering the aromatic ring’s electronic density compared to simpler hydroxyl-substituted analogs.

Structural Elucidation Through X-ray Crystallography

While direct X-ray crystallographic data for this compound is unavailable in the provided sources, structural insights can be inferred from related methanesulfonamides. Key features include:

  • Sulfonamide Geometry : The S=O bond lengths typically measure ~1.43 Å, while S-N bonds span ~1.63 Å, consistent with resonance stabilization between the sulfonyl and amide groups.
  • Dihedral Angles : The sulfonamide group likely forms a dihedral angle of 70–85° with the aromatic ring, reducing steric clashes between the -SO₂NH₂ and -N(CH₃)₂ groups.
  • Hydrogen Bonding : The hydroxyl group participates in intramolecular hydrogen bonding with the sulfonamide oxygen (O···H distance ~1.85 Å), stabilizing a planar conformation. Intermolecular hydrogen bonds between sulfonamide NH and adjacent molecules’ oxygen atoms facilitate crystal packing.
Figure 1: Hypothetical Hydrogen-Bonding Network
O-H···O=S  
   ↕  
N-H···O  

This network enhances thermal stability, as evidenced by the high melting points of analogous compounds (e.g., 154–156°C for N-(4-hydroxyphenyl)methanesulfonamide).

Comparative Analysis with Related Aryl Methanesulfonamide Derivatives

The dimethylamino and hydroxyl substituents distinguish this compound from other aryl methanesulfonamides:

Electronic Effects
  • Dimethylamino Group : As a strong electron donor (+M effect), it increases electron density at the aromatic ring’s para position, enhancing nucleophilic reactivity at the ortho-hydroxyl group.
  • Hydroxyl Group : Acts as a moderate electron donor (-I effect) and hydrogen-bond donor, contrasting with electron-withdrawing groups (e.g., chloro substituents in ).
Solubility and Reactivity
  • Polar Solubility : The dimethylamino group improves solubility in polar solvents (e.g., DMSO, ethanol) compared to non-substituted analogs.
  • Acid-Base Behavior : The hydroxyl group (pKa ~10) deprotonates under basic conditions, forming a phenolate ion that enhances water solubility.
Table 2: Functional Group Impact on Physical Properties
Compound Key Substituents Melting Point (°C) Solubility in Water
N-[4-(Dimethylamino)-2-hydroxyphenyl]methanesulfonamide -N(CH₃)₂, -OH Not reported Moderate
N-(4-Hydroxyphenyl)methanesulfonamide -OH 154–156 Low
N-(3,5-Dichloro-4-hydroxyphenyl)naphthalene-2-sulfonamide -Cl, -OH Not reported Very low

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

N-[4-(dimethylamino)-2-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-11(2)7-4-5-8(9(12)6-7)10-15(3,13)14/h4-6,10,12H,1-3H3

InChI Key

VEADKVWNOWEBNN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]- typically involves the reaction of methanesulfonamide with 4-(dimethylamino)-2-hydroxybenzaldehyde. The reaction is carried out under controlled conditions, often using catalysts to enhance the yield and purity of the product. Common reagents used in the synthesis include acetic anhydride and pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of specific kinases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly alter solubility, reactivity, and pharmacological activity. Key analogs include:

Compound Name (CAS No.) Substituents Similarity Score Key Properties Reference
Target Compound 4-(N,N-dimethylamino), 2-OH N/A High polarity, amphoteric behavior -
N-(5-Methoxy-2-phenoxyphenyl)methanesulfonamide (123664-84-6) 5-OCH₃, 2-OPh 0.76 Lower solubility due to hydrophobic OPh
N-(4-Acetylphenyl)methanesulfonamide (5317-89-5) 4-COCH₃ 0.70 Electron-withdrawing acetyl reduces basicity
N-[4-(1-Methylimidazol-2-yl)sulfanylphenyl]methanesulfonamide 4-S-(1-methylimidazole) - Enhanced bioactivity (heterocyclic motif)
N-[4-[(1S)-2-chloro-1-hydroxyethyl]phenyl]methanesulfonamide (187831-22-7) 4-(Cl-CH(OH)-) - Increased steric hindrance, chiral center

Key Observations :

  • Electron-donating groups (e.g., dimethylamino) improve water solubility, whereas hydrophobic groups (e.g., phenoxy) reduce it .
  • Heterocyclic substituents (e.g., imidazole in ) may enhance binding to biological targets like enzymes or receptors.

Stability and Reactivity

  • The hydroxyl group in the target compound may undergo oxidation or conjugation (e.g., glucuronidation) in vivo, affecting metabolic stability.
  • Chloroacetyl analogs (e.g., in ) exhibit higher reactivity due to the electrophilic chloroacetyl group, enabling covalent binding to thiols .

Biological Activity

Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]-, is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.

Compound Overview

  • Molecular Formula : C₉H₁₄N₂O₃S
  • Molecular Weight : ~230.29 g/mol
  • Structural Features : Contains sulfonamide and amine functional groups, which contribute to its biological properties.

Biological Activity

Research indicates that Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]- exhibits various biological activities, primarily as an enzyme inhibitor with potential applications in treating diseases due to its antimicrobial and anticancer properties.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thereby modulating biochemical pathways crucial for disease progression.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against a range of microbial pathogens.
  • Anticancer Properties : Investigations have highlighted its potential in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings

Several studies have explored the biological activities and mechanisms of action of Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]-.

  • In Vitro Studies : A study reported that derivatives of Methanesulfonamide exhibited significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating potent inhibitory effects on cell growth .
  • Antimicrobial Studies : Research has demonstrated that this compound shows promising activity against certain bacterial strains, suggesting its potential as an antimicrobial agent .
  • Case Study on Anticancer Activity : A detailed evaluation indicated that the compound could induce apoptosis in tumor cells and inhibit tubulin polymerization, which is critical for cancer cell division .

Comparative Analysis

The following table compares Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]- with structurally similar compounds regarding their unique features and biological activities:

Compound NameMolecular FormulaUnique Features
Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]-C₉H₁₄N₂O₃SAntimicrobial and anticancer properties
N-(4-Hydroxyphenyl)methanesulfonamideC₇H₉NO₃SPrimarily used in antihypertensive drugs
N-(3-Dimethylamino-5-hydroxyphenyl)methanesulfonamideC₉H₁₄N₂O₃SExplored for anticancer properties
N-(4-Methoxyphenyl)methanesulfonamideC₉H₁₁NO₃SUtilized in various synthetic pathways

Future Directions

Ongoing research focuses on optimizing the synthesis of Methanesulfonamide derivatives to enhance their biological activity and reduce toxicity. Investigations into the structure-activity relationship (SAR) will be crucial for developing more effective therapeutic agents based on this compound.

Q & A

Basic: What computational methods are recommended for determining the equilibrium geometry and electronic structure of this compound?

Methodological Answer:
The compound’s equilibrium geometry can be optimized using semi-empirical PM6 and density functional theory (DFT). For example, PM6 in Gaussian 16 is effective for predicting total energy, enthalpy of formation, and electronic absorption spectra in solvent environments (e.g., water) . DFT further refines molecular orbitals and excitation energies. Key parameters include:

  • Solvent models : Include implicit solvent fields (e.g., water) to account for polarization effects.
  • Basis sets : Use 6-31G(d) for balanced accuracy and computational cost.
  • Validation : Compare calculated UV-Vis spectra (228–500 nm range) with experimental data to validate orbital transitions .

Advanced: How can discrepancies between experimental and theoretical UV-Vis spectra be resolved?

Methodological Answer:
Discrepancies often arise from incomplete solvent effects or approximations in excited-state calculations. To address this:

Include explicit solvent molecules in DFT calculations to model hydrogen bonding with the hydroxyl and dimethylamino groups .

Use time-dependent DFT (TD-DFT) with CAM-B3LYP functional for better charge-transfer excitation accuracy.

Compare with structurally analogous compounds (e.g., N-[5-(tert-butyl)-2-hydroxyphenyl]methanesulfonamide) to identify substituent-specific spectral shifts .

Basic: What spectroscopic techniques are critical for characterizing substituent effects on this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions influenced by the dimethylamino electron-donating group and hydroxyl proton-donor group .
  • NMR : 1^1H NMR reveals hydrogen bonding via hydroxyl proton shifts (δ ~10–12 ppm).
  • IR Spectroscopy : Confirms sulfonamide S=O stretching (1130–1370 cm1^{-1}) and hydroxyl O-H bending (~1400 cm1^{-1}) .

Advanced: What synthetic strategies optimize regioselectivity in introducing the dimethylamino and hydroxyphenyl groups?

Methodological Answer:
Regioselectivity is controlled by:

Protecting Groups : Temporarily block the hydroxyl group during sulfonamide formation to prevent side reactions .

Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups to the sulfonamide core .

Post-Functionalization : Introduce dimethylamino via nucleophilic substitution on a nitro precursor (e.g., using dimethylamine and a reducing agent) .

Basic: What physicochemical properties (e.g., pKa, solubility) are critical for biological assay design?

Methodological Answer:

  • pKa : The hydroxyl group (predicted pKa ~8.2) influences protonation states in physiological conditions .
  • Solubility : Moderate aqueous solubility (PSA = 92.78 Å2^2) due to polar sulfonamide and hydroxyl groups; use DMSO or THF/water mixtures for in vitro studies .
  • LogP : Predicted ~2.1–2.5 indicates moderate membrane permeability .

Advanced: How do steric and electronic effects of substituents impact binding to biological targets?

Methodological Answer:

  • Steric Effects : The dimethylamino group’s bulk can hinder binding in narrow enzyme pockets (e.g., kinases). Mitigate by replacing with smaller groups (e.g., pyrrolidinyl) .
  • Electronic Effects : Electron-donating dimethylamino groups enhance charge-transfer interactions with aromatic residues (e.g., in acetylcholinesterase inhibitors). Validate via QSAR models using Hammett constants .

Basic: What are the key steps for validating synthetic purity and structural integrity?

Methodological Answer:

HPLC-MS : Confirm molecular weight (Cx_xHy_yNz_zOa_aS) and detect impurities (<0.5%).

Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., S-N bond: ~1.63 Å) to confirm sulfonamide geometry .

Elemental Analysis : Match calculated (e.g., C: 52.3%, H: 5.6%) and experimental compositions .

Advanced: How to design analogs for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Core Modifications : Replace the hydroxyphenyl group with electron-withdrawing substituents (e.g., nitro) to study redox activity .
  • Side Chain Variations : Introduce alkyl or aryl groups on the sulfonamide nitrogen to modulate lipophilicity .
  • Bioisosteres : Substitute dimethylamino with morpholino or piperazinyl groups to balance solubility and target affinity .

Basic: What safety considerations are essential when handling this compound?

Methodological Answer:

  • Toxicity : Potential irritant (sulfonamide group); use PPE (gloves, goggles) and work in a fume hood.
  • Stability : Store at −20°C in amber vials to prevent photodegradation of the hydroxyphenyl group .

Advanced: How can computational modeling guide the design of fluorescent derivatives?

Methodological Answer:

  • ESIPT Probes : Design derivatives with intramolecular proton transfer (e.g., 3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one) using DFT to predict emission wavelengths .
  • AIEgens : Introduce aggregation-induced emission motifs (e.g., tetraphenylethene) via Suzuki coupling, modeled using Gaussian 16 for excited-state dynamics .

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